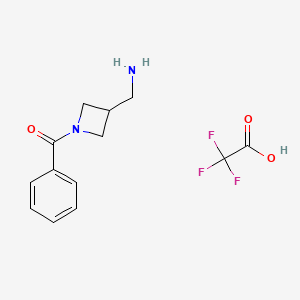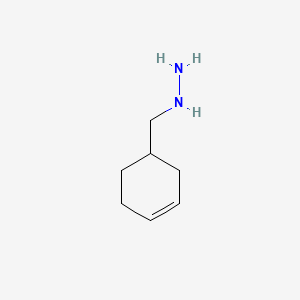
(3-Cyclohexenylmethyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclohexenylmethyl)hydrazine is an organic compound that features a hydrazine functional group attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexenylmethyl)hydrazine typically involves the reaction of cyclohexenylmethyl halides with hydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Cyclohexenylmethyl Halide+Hydrazine→this compound+Hydrogen Halide
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
(3-Cyclohexenylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are employed.
Major Products Formed
Oxidation: Formation of hydrazones or azines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazines.
科学的研究の応用
(3-Cyclohexenylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of (3-Cyclohexenylmethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound may also interact with DNA, leading to potential genotoxic effects.
類似化合物との比較
Similar Compounds
Cyclohexylmethylhydrazine: Similar structure but lacks the double bond in the cyclohexene ring.
Phenylhydrazine: Contains a phenyl group instead of a cyclohexenyl group.
Methylhydrazine: Contains a methyl group instead of a cyclohexenylmethyl group.
Uniqueness
(3-Cyclohexenylmethyl)hydrazine is unique due to the presence of the cyclohexene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The double bond in the cyclohexene ring can participate in additional chemical reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
13324-54-4 |
|---|---|
分子式 |
C7H14N2 |
分子量 |
126.20 g/mol |
IUPAC名 |
cyclohex-3-en-1-ylmethylhydrazine |
InChI |
InChI=1S/C7H14N2/c8-9-6-7-4-2-1-3-5-7/h1-2,7,9H,3-6,8H2 |
InChIキー |
KBSFNBVPRCQFRC-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC=C1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)

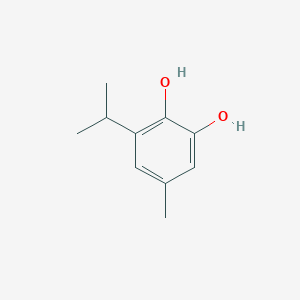
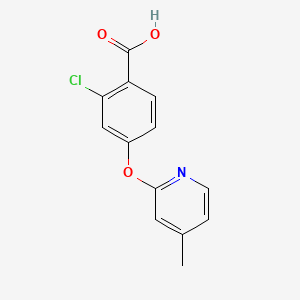
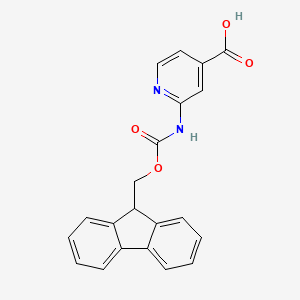
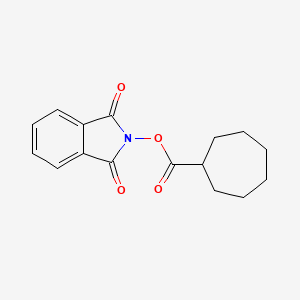

![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/no-structure.png)
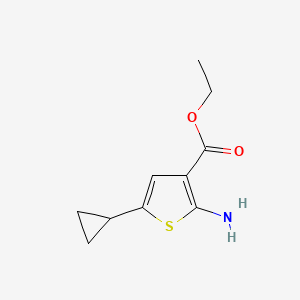
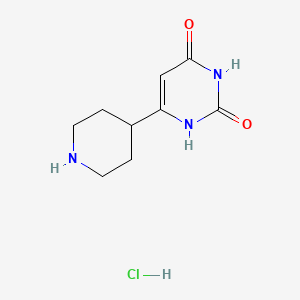
![4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)
